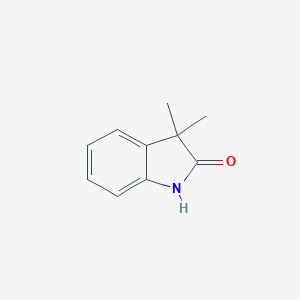

3,3-Dimethylindolin-2-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2)7-5-3-4-6-8(7)11-9(10)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZHRKOVLKUYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310375 | |

| Record name | 3,3-dimethylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19155-24-9 | |

| Record name | 19155-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-dimethylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethyl-1,3-dihydro-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Dimethylindolin-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F59Z6X379E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the 3,3-Disubstituted Oxindole (B195798) Core

Two principal synthetic strategies have been established for the synthesis of the 3,3-disubstituted 2-oxindole core: intramolecular coupling reactions and the alkylation of 3-substituted 2-oxindoles. ua.es These approaches offer different pathways to access the key quaternary carbon at the C3 position.

Intramolecular coupling reactions represent a powerful method for forming the five-membered ring of the oxindole system. These reactions, often catalyzed by transition metals, involve the formation of a carbon-carbon bond between the aryl ring and the C3 position of the amide side chain. kyoto-u.ac.jpchim.it

The intramolecular Mizoroki-Heck (M-H) reaction is a prominent carbon-carbon bond-forming process used for constructing heterocyclic systems, including oxindoles. chim.it This palladium-catalyzed reaction typically involves the cyclization of an N-aryl acrylamide (B121943) derivative, such as an N-(o-iodophenyl)acrylamide, to form the 3,3-disubstituted oxindole core. lookchem.comchim.it A key aspect of this method is controlling the β-hydride elimination step to generate the desired quaternary stereocenter. chim.it

Pioneering work demonstrated that the intramolecular Heck reaction of o-iodoacrylamides could generate a quaternary stereocenter in an enantioselective manner using chiral ligands like (R)-BINAP. chim.it Depending on the reaction conditions, such as the use of silver phosphate (B84403) (Ag₃PO₄) or 1,2,2,6,6-pentamethylpiperidine (PMP) as a halide scavenger, either enantiomer of the oxindole product could be selectively obtained. chim.it More recent developments have expanded this strategy to include reductive Heck reactions, where a hydride source is used to intercept the C(sp³)-Pd intermediate, affording enantioenriched 3,3-disubstituted oxindoles. researchgate.net For instance, using a diboron-water system as the hydride source in the presence of a suitable ligand can lead to high yields and enantioselectivities. chim.itresearchgate.net

The intramolecular α-arylation of anilide derivatives is another key strategy for synthesizing the 3,3-disubstituted oxindole core. kyoto-u.ac.jpua.es This approach involves the cyclization of either an o-halogenated or an unsubstituted anilide.

Palladium-catalyzed enantioselective intramolecular α-arylation of acetanilide (B955) derivatives has been successfully employed to form the crucial bond between the C3 position and the benzene (B151609) ring. kyoto-u.ac.jp Alternatively, rhodium catalysis has been shown to be effective. A rhodium-Josiphos(L*) catalyzed enantioselective intramolecular hydroarylation of o-bromoaniline-derived acrylamides provides access to 3,3-disubstituted oxindoles with high yields and excellent enantioselectivity. nih.gov This reductive cyclization is complementary to the more common palladium(0)-catalyzed α-arylation methods. nih.gov

Furthermore, copper-catalyzed methods have emerged as a cost-effective and operationally simple alternative. organic-chemistry.org Highly efficient conditions for creating 3,3-disubstituted oxindoles from a formal C-H, Ar-H coupling of anilides have been developed using catalytic copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O) with atmospheric oxygen as the terminal oxidant. organic-chemistry.orgresearchgate.net This method obviates the need for an additional base and proceeds efficiently in solvents like mesitylene. organic-chemistry.org Base-mediated intramolecular α-arylation has also been reported; for example, fluoro- and chloro-substituted anilides can be cyclized using potassium tert-butoxide in dimethylformamide to yield the corresponding oxindole derivative. rsc.org

Alkylation reactions provide a direct approach to installing substituents at the C3 position of the oxindole ring. This can be achieved by the sequential alkylation of a 3-monosubstituted oxindole or through more contemporary methods like deacylative alkylation.

The traditional synthesis of 3,3-disubstituted oxindoles often involves the stepwise alkylation of 3-unsubstituted or 3-monosubstituted oxindoles. lookchem.com This method can be challenging, particularly in controlling the initial monoalkylation to prevent the formation of undesired byproducts. lookchem.com When the desired C3 substituents are not identical, a stepwise introduction is necessary. lookchem.com

A typical procedure involves treating a 3-substituted oxindole derivative with an alkylating agent, such as an alkyl halide, in the presence of a base. mdpi.com For example, methyl 4,6-dimethyl-3-oxindole-2-carboxylate can be alkylated with allyl bromide using potassium carbonate (K₂CO₃) as the base in acetone (B3395972) to furnish the C-alkylated product, methyl 2-allyl-4,6-dimethyl-3-oxindole-2-carboxylate. mdpi.com

Deacylative alkylation (DaA) of 3-acetyl-2-oxindoles is a versatile and efficient methodology for preparing unsymmetrically 3,3-disubstituted oxindoles. ua.esthieme-connect.com This strategy utilizes the acetyl group as a protecting, activating, and leaving group. ua.es The process typically involves two main steps: the initial monoalkylation of a 3-acetyl-2-oxindole, followed by a subsequent deacylative alkylation with a second, different electrophile. thieme-connect.comthieme-connect.com

The first monoalkylation of 3-acetyl-2-oxindole can be performed under mild conditions using an alkyl halide and a base like benzyltrimethylammonium (B79724) hydroxide (B78521) (Triton B). thieme-connect.comthieme-connect.com This reaction proceeds regioselectively at the C3 position in good yields. ua.es The resulting 3-alkyl-3-acetyl-2-oxindole can then undergo the key deacylative alkylation step. ua.es This second alkylation is efficiently achieved using alkyl halides in the presence of a base such as lithium ethoxide (LiOEt), or via conjugate addition with electron-deficient alkenes using Triton B. ua.esthieme-connect.com This method allows for the synthesis of various unsymmetrically 3,3-disubstituted 2-oxindoles under very mild reaction conditions. thieme-connect.com

Table 1: Monoalkylation of 3-Acetyl-2-oxindoles with Alkyl Halides

This table summarizes the results for the monoalkylation of 3-acetyl-2-oxindole with various alkyl halides using Triton B as the base. The reaction is generally performed at room temperature in THF.

| Entry | Alkyl Halide | Product | Conditions | Yield (%) |

| 1 | Allyl Bromide | 3-Acetyl-3-allyl-indolin-2-one | rt, overnight | 84 |

| 2 | Benzyl Bromide | 3-Acetyl-3-benzyl-indolin-2-one | rt, overnight | 85 |

| 3 | Methyl Iodide | 3-Acetyl-3-methyl-indolin-2-one | rt, overnight | 80 |

| 4 | n-Pentyl Bromide | 3-Acetyl-3-pentyl-indolin-2-one | Reflux | 70 |

| Data sourced from Ortega-Martínez et al. ua.es |

Table 2: Deacylative Alkylation (DaA) of 3-Alkyl-3-acetyl-2-oxindoles

This table shows the results of the second alkylation step, where 3-alkyl-3-acetyl-2-oxindoles are further alkylated to form unsymmetrically 3,3-disubstituted oxindoles using LiOEt as the base.

| Starting Material | Alkyl Halide | Product | Yield (%) |

| 3-Acetyl-3-methyl-indolin-2-one | Allyl Bromide | 3-Allyl-3-methyl-indolin-2-one | 83 |

| 3-Acetyl-3-methyl-indolin-2-one | Benzyl Bromide | 3-Benzyl-3-methyl-indolin-2-one | 85 |

| 3-Acetyl-3-allyl-indolin-2-one | Methyl Iodide | 3-Allyl-3-methyl-indolin-2-one | 85 |

| 3-Acetyl-3-benzyl-indolin-2-one | Methyl Iodide | 3-Benzyl-3-methyl-indolin-2-one | 86 |

| Data sourced from Ortega-Martínez et al. ua.esthieme-connect.com |

Alkylation Reactions

Direct Oxidative Alkylarylation of N-Arylacrylamides with Alkanes

A significant advancement in the synthesis of 3,3-disubstituted oxindoles involves the direct oxidative alkylarylation of N-arylacrylamides with simple alkanes. thieme-connect.comthieme-connect.com This approach is notable for its efficiency and use of readily available starting materials, avoiding the need for pre-functionalized alkanes. thieme-connect.comresearchgate.net

Radical-Initiated Alkylation/Cyclization Processes

The reaction proceeds through a radical-initiated alkylation followed by an intramolecular cyclization cascade. thieme-connect.comresearchgate.net The process is typically initiated by the thermal decomposition of an oxidant, which generates a radical species. thieme-connect.comthieme-connect.com This radical then abstracts a hydrogen atom from an alkane to form an alkyl radical. thieme-connect.comthieme-connect.com The resulting alkyl radical adds to the double bond of the N-arylacrylamide, creating a new radical intermediate. thieme-connect.comthieme-connect.com This intermediate subsequently undergoes an intramolecular cyclization onto the aromatic ring, leading to the formation of the oxindole structure after an oxidation and deprotonation sequence. thieme-connect.comthieme-connect.com This method has been successfully applied to generate a variety of 3,3-disubstituted oxindoles with good functional group tolerance. thieme-connect.comresearchgate.net

A proposed mechanism involves the initial generation of an acetoxy radical from the oxidant under heating. thieme-connect.comthieme-connect.com This acetoxy radical abstracts a hydrogen from the alkane (e.g., cyclohexane) to produce an alkyl radical. thieme-connect.comthieme-connect.com This alkyl radical then adds to the N-arylacrylamide, such as N-methyl-N-phenylmethacrylamide, to form a radical intermediate. thieme-connect.comthieme-connect.com Intramolecular cyclization of this radical with the N-phenyl ring yields another intermediate, which, after electron transfer and deprotonation, affords the final 3,3-disubstituted oxindole product. thieme-connect.comthieme-connect.com

Metal-Free Conditions Utilizing PhI(OAc)2 as Oxidant

A key development in this area is the use of (diacetoxy)iodobenzene (PhI(OAc)₂) as an oxidant under metal-free conditions. thieme-connect.comthieme-connect.comresearchgate.net This approach offers an environmentally benign and efficient pathway to 3,3-disubstituted oxindoles. thieme-connect.com The reaction is typically carried out at elevated temperatures, with the alkane often serving as both the reactant and the solvent. thieme-connect.com

In a representative procedure, an N-arylacrylamide is reacted with an alkane in the presence of PhI(OAc)₂ and a base, such as sodium bicarbonate (NaHCO₃), at 120 °C in a sealed tube. thieme-connect.com The use of NaHCO₃ has been shown to be optimal for achieving high yields. thieme-connect.com Optimization studies have demonstrated that PhI(OAc)₂ is a superior oxidant compared to others like oxone, IBX, DDQ, MnO₂, and TBHP for this transformation. thieme-connect.com The reaction has been successfully scaled up to the gram scale without a significant loss in reactivity, highlighting its practical utility. thieme-connect.com For instance, the reaction of N-methyl-N-phenylmethacrylamide with cyclohexane (B81311) on a gram scale yielded the desired 3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one in 83% yield after 48 hours. thieme-connect.com

The scope of this metal-free method has been explored with various N-arylacrylamides and alkanes. thieme-connect.comthieme-connect.com For example, cyclopentane (B165970) reacts with N-methyl-N-phenylmethacrylamide to give 3-(cyclopentylmethyl)-1,3-dimethylindolin-2-one in good yield. thieme-connect.comthieme-connect.com

Table 1: Synthesis of 3,3-Disubstituted Oxindoles via Metal-Free Oxidative Alkylarylation

| Starting N-Arylacrylamide | Alkane | Product | Yield (%) |

|---|---|---|---|

| N-methyl-N-phenylmethacrylamide | Cyclohexane | 3-(Cyclohexylmethyl)-1,3-dimethylindolin-2-one | 90 thieme-connect.com |

| N-methyl-N-phenylmethacrylamide | Cyclopentane | 3-(Cyclopentylmethyl)-1,3-dimethylindolin-2-one | 80 thieme-connect.comthieme-connect.com |

Palladium-Catalyzed Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including 3,3-disubstituted indolinones. mdpi.comua.es These methods often exhibit high efficiency and selectivity. mdpi.com

Decarboxylative Allylation and Benzylation

Palladium-catalyzed decarboxylative allylation represents a versatile strategy for the formation of C-C bonds. nih.govnih.gov This reaction typically involves the use of an allyl ester substrate, which undergoes decarboxylation in the presence of a palladium catalyst to generate a reactive intermediate that can be trapped by a nucleophile. nih.govnih.gov In the context of 3,3-dimethylindolin-2-one synthesis, this methodology can be applied to introduce an allyl group at the C3 position.

The proposed mechanism involves the coordination of a Pd(0) complex to the allyl group of the substrate, followed by ionization and decarboxylation to form an enolate and a π-allylpalladium complex in situ. nih.gov Subsequent recombination of these intermediates furnishes the allylated product and regenerates the Pd(0) catalyst. nih.gov These reactions are often conducted under mild and neutral conditions. nih.gov

Tandem Reactions for Indolinone Synthesis

Palladium-catalyzed tandem or domino reactions provide an efficient means to construct complex molecular architectures like indolinones from simpler precursors in a single operation. mdpi.comscholaris.ca A general procedure for the tandem arylation of aryl bromides with heteroaryl compounds has been developed using a Pd(PPh₃)₂Cl₂/(±)-BINAP catalytic system. mdpi.com This approach has been successfully extended to the synthesis of indolinones, among other heterocycles. mdpi.com

Optimization of reaction conditions has shown that Pd(PPh₃)₂Cl₂ is a highly effective catalyst for this transformation, and the choice of base and solvent is crucial for achieving high yields. mdpi.com

Meerwein-Eschenmoser Claisen Rearrangement

The Meerwein-Eschenmoser Claisen rearrangement is a specific variation of the Claisen rearrangement that converts an allylic alcohol into a γ,δ-unsaturated amide. jk-sci.comnumberanalytics.comwikipedia.org This ua.esua.es-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation and has been utilized in the synthesis of 3-allyl-2-oxindoles. ua.esua.es

The reaction proceeds by heating an allylic alcohol with an amide acetal, such as N,N-dimethylacetamide dimethyl acetal. jk-sci.comwikipedia.org This process is characterized by its high regio- and stereoselectivity. numberanalytics.com The reaction is believed to proceed through a ketene (B1206846) aminal intermediate, which then undergoes the sigmatropic rearrangement. jk-sci.com This methodology provides a route to introduce an allyl group at the C3 position of the oxindole core, which can be a precursor to the 3,3-dimethyl derivative through subsequent modifications.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the synthesis of complex molecular architectures, offering mild and environmentally friendly conditions. mdpi.com

Primary amine organocatalysis is a key strategy for the enantioselective synthesis of spirocyclic oxindoles. scispace.com Chiral primary amines can activate α,β-unsaturated aldehydes and ketones, facilitating cascade reactions with oxindole-based substrates. mdpi.comrsc.org For instance, cinchona-based primary amines have been used to catalyze the reaction between β-substituted cyclic dienones and 3-substituted oxindoles, leading to the formation of spiro-cyclopentaneoxindoles with multiple stereocenters. rsc.org This approach relies on the formation of an extended iminium ion, which enhances the electrophilicity of the dienone and allows for a highly stereoselective 1,6-addition of the oxindole nucleophile. rsc.org

A notable example is the [3+2] cyclization reaction catalyzed by a cinchona primary amine, which affords spiro-cyclopentaneoxindoles with high diastereo- and enantioselectivity. rsc.org The reaction conditions and outcomes of representative primary amine-catalyzed syntheses are summarized below.

| Catalyst | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

| Cinchona-based primary amine | β-substituted cyclic dienones and 3-substituted oxindoles | Spiro-cyclopentaneoxindoles | Up to 92 | Up to 95 | Moderate to high | rsc.org |

| Chiral primary amine | α′-alkylidene-2-cyclopentenones and 3-olefinic oxindoles | C3-spiro-cyclopentaneoxindoles | Not specified | Not specified | Not specified | rsc.org |

Organocatalytic multicomponent cascade reactions (MCCRs) are highly efficient for constructing complex spirooxindole frameworks in a single operation from simple starting materials. bohrium.comresearchgate.net These reactions offer excellent atom economy and can generate significant molecular complexity with high stereocontrol. researchgate.net Various organocatalysts, including chiral amines, thioureas, and phosphoric acids, have been employed to catalyze these transformations. bohrium.comresearchgate.net

MCCRs allow for the synthesis of diverse spirooxindoles, such as spiro[cycloalkane-oxindoles] and spiro[N-heterocycle-oxindoles]. bohrium.com For example, a one-pot tandem reaction involving a formal [2+2+2] annulation has been developed to synthesize spirocyclic oxindoles that incorporate a piperidine (B6355638) motif. mdpi.com Similarly, a highly stereoselective synthesis of spiro-decalin oxindoles has been achieved through a sequential organocatalytic Michael–domino Michael/aldol (B89426) reaction. nih.gov

Challenges in this area include the need for relatively high catalyst loadings and limitations in the substrate scope for some reactions. bohrium.com

Lewis Acid-Catalyzed Nucleophilic Additions

Lewis acid catalysis plays a crucial role in the synthesis of 3,3-disubstituted oxindoles through nucleophilic addition reactions. beilstein-journals.org

The Friedel-Crafts alkylation of electron-rich aromatic compounds with isatins or 3-hydroxy-2-oxindoles is a direct method for introducing an aryl group at the C3 position of the oxindole core. beilstein-journals.orgrsc.org Various Lewis acids, such as Sc(OTf)₃, In(OTf)₃, and FeCl₃, can effectively catalyze this reaction, leading to 3,3-disubstituted oxindoles in moderate to excellent yields. beilstein-journals.org The regioselectivity of the reaction depends on the substitution pattern of the aromatic nucleophile. beilstein-journals.org This methodology has been extended to a range of electron-rich aromatics, including anisole, furan, and indole (B1671886). beilstein-journals.org

The following table summarizes the use of different Lewis acids in the Friedel-Crafts alkylation of 3-hydroxy-2-oxindoles.

| Lewis Acid | Aromatic Nucleophile | Product | Yield | Reference |

| Sc(OTf)₃ | Phenols | 3-Aryl-3-hydroxy-2-oxindoles | Moderate to excellent | beilstein-journals.org |

| In(OTf)₃ | Phenols | 3-Aryl-3-hydroxy-2-oxindoles | Moderate to excellent | beilstein-journals.org |

| Zn(OTf)₂ | Phenols | 3-Aryl-3-hydroxy-2-oxindoles | Moderate to excellent | beilstein-journals.org |

| FeCl₃ | Phenols | 3-Aryl-3-hydroxy-2-oxindoles | Moderate to excellent | beilstein-journals.org |

| Various | Anisole, Furan, Indole, Aniline (B41778) | Corresponding 3,3-disubstituted oxindoles | Good to excellent | beilstein-journals.org |

The construction of all-carbon quaternary stereocenters at the C3 position of the oxindole ring is a significant synthetic challenge due to steric hindrance. nih.govpnas.org Lewis acid catalysis has been instrumental in developing methods to overcome this challenge. nih.govacs.org One approach involves the enantioselective alkylation of 3-bromooxindoles with malonic ester nucleophiles, mediated by a chiral copper(II)-bisoxazoline Lewis acid catalyst. nih.gov This method provides access to a variety of oxindoles bearing a benzylic quaternary stereocenter. nih.gov

Another powerful strategy is the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to β-substituted cyclic enones, which can furnish ketones with a β-benzylic quaternary stereocenter in high yields and enantioselectivities. nih.gov While not directly involving a this compound precursor, this highlights the utility of Lewis acid catalysis in forming related quaternary centers.

Photoinduced Studies

Photoinduced reactions offer a catalyst-free and often milder alternative for the synthesis of 3,3-disubstituted oxindoles. acs.orgrsc.org These methods typically involve the generation of radical intermediates that undergo cyclization. acs.org

A notable example is the photoinduced, catalyst-free radical cyclization of readily available α-bromoanilides. acs.org This process is facilitated by a photoactivated charge transfer complex formed between the α-bromoanilide, a base, and the solvent. acs.org This method exhibits a broad substrate scope and is considered cost-effective. acs.org Another catalyst-free approach involves the photoinduced radical cyclization of N-arylacrylamides with fluorinated alkyl iodides, which allows for the incorporation of fluorinated alkyl groups into the oxindole structure. rsc.orgnii.ac.jp

Radical Cyclization Approaches

Radical cyclization reactions provide a powerful and increasingly utilized strategy for the synthesis of the oxindole core, including the this compound scaffold. These methods often proceed under mild conditions and demonstrate good functional group tolerance. The general approach involves the generation of an aryl radical which then undergoes an intramolecular cyclization onto a tethered alkene or other radical acceptor. researchgate.net

Recent advancements have focused on sustainable and photocatalytic methods. For instance, a method utilizing carboxylate salts as radical precursors with iron(III) chloride as a catalyst has been developed. acs.orgle.ac.uk This reaction proceeds via a decarboxylative radical cyclization mechanism initiated by a ligand-to-metal charge transfer under visible light, operating efficiently at room temperature. acs.orgle.ac.uk This approach has shown excellent substrate scope and is scalable, highlighting its practical utility. acs.orgle.ac.uk

Another strategy involves the generation of alkyl radicals from the C(sp³)–H bonds of alkanes through a photoinduced hydrogen atom transfer (HAT) process. This method is notable for proceeding without the need for an external metal catalyst, photocatalyst, or organic peroxide. acs.org The generated alkyl radical adds to an N-arylacrylamide, followed by a cascade cyclization to yield structurally diverse and functionalized oxindoles. acs.org

The use of N-arylacrylamides as radical acceptors is a common theme in these cyclizations. beilstein-journals.org Various radical precursors, including aldehydes, alkanes, and hypervalent iodine reagents, have been employed to generate carbon radicals that participate in cascade radical cyclizations to form oxindoles. acs.org For example, a metal-free cascade cyclization has been reported for the synthesis of perfluorinated oxindoles using N-arylacrylamides and perfluoroalkyl iodides. beilstein-journals.org

The following table summarizes representative examples of radical cyclization approaches for the synthesis of substituted oxindoles.

| Radical Precursor | Catalyst/Conditions | Product Type | Yield | Reference |

| Carboxylate Salts | FeCl₃, visible light | 3,3-disubstituted oxindoles | Good to Excellent | acs.orgle.ac.uk |

| Alkanes (C(sp³)–H) | Photoinduced HAT | 3,3-disubstituted oxindoles | Moderate to Good | acs.org |

| Perfluoroalkyl iodides | AIBN | Perfluorinated oxindoles | High | beilstein-journals.org |

| o-Iodophenylacrylamides | [Ir(ppy)₂(dtb-bpy)]PF₆, visible light | Indolin-2-ones | Moderate to Excellent | researchgate.net |

Oxidative Coupling Reactions

Oxidative coupling reactions have emerged as a highly efficient method for the synthesis of 3,3-disubstituted oxindoles. These reactions often involve the coupling of a 3-substituted oxindole with another nucleophilic partner, such as an indole or an arene, under oxidative conditions.

A notable example is the copper-catalyzed oxidative coupling of 2-substituted 3-oxindoles with aromatic compounds. nih.gov This method utilizes molecular oxygen as the terminal oxidant and a base-metal catalyst under mild conditions, avoiding the need for toxic or precious metal reagents. nih.gov This approach allows for the formation of quaternary carbon centers in modest to excellent yields without the prefunctionalization of the coupling partners. nih.gov

Manganese(III) acetate has also been employed as an oxidant in the cyclization of N-aryl-3-oxobutanamides to form 3-acetyl-1,3-dimethylindolin-2-one. nii.ac.jp This reaction proceeds rapidly, often within minutes, to afford the desired oxindole in good yields. nii.ac.jp

Furthermore, a metal-free oxidative coupling of 2-oxindoles has been demonstrated using potassium tert-butoxide and iodine. acs.org This method facilitates the homo- and heterodimerization of 2-oxindoles, leading to the formation of vicinal all-carbon quaternary centers. acs.org A plausible mechanism for these reactions involves the generation of a radical intermediate. acs.org

The direct oxidative alkylarylation of N-arylacrylamides with simple alkanes, using an oxidant like (diacetoxy)iodobenzene (PhI(OAc)₂), provides another route to 3,3-disubstituted oxindoles. thieme-connect.com This metal-free method proceeds via a radical-initiated alkylation followed by cyclization and has demonstrated good functional group tolerance and a broad substrate scope. thieme-connect.com

The table below presents examples of oxidative coupling reactions for the synthesis of substituted oxindoles.

| Coupling Partners | Catalyst/Oxidant | Product Type | Yield | Reference |

| 2-Substituted 3-oxindoles and Aromatics | Cu-catalyst, O₂ | 2,2-disubstituted indolin-3-ones | Up to 96% | nih.gov |

| N-Aryl-3-oxobutanamides | Mn(OAc)₃ | 3-Acyl-3-substituted oxindoles | Good to Excellent | nii.ac.jp |

| 2-Oxindoles (dimerization) | KOtBu, I₂ | Dimerized 2-oxindoles | Good | acs.org |

| N-Arylacrylamides and Alkanes | PhI(OAc)₂ | 3,3-disubstituted oxindoles | Moderate to Excellent | thieme-connect.com |

Derivatization of Other Heterocycles

The synthesis of the this compound core can be achieved through the chemical transformation of other heterocyclic systems. This approach often involves ring-opening, rearrangement, or ring-closure reactions of precursor heterocycles.

One such strategy involves the reaction of substituted isatins with bis(2-chloroethyl)amine (B1207034) in the presence of potassium carbonate. This reaction leads to the formation of 1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]indoline-2,3-diones. arkat-usa.org These products can then serve as versatile starting materials for the synthesis of more complex heterocyclic systems incorporating the oxindole nucleus, such as spiro[benzimidazo[1,2-c]quinazoline-6,3'-oxindole]. arkat-usa.org

Another example is the synthesis of spiro[pyrrolidine-2,3'-oxindoles] from isatins, amino acids, and chalcones. This reaction proceeds via an unstable azomethine ylide and has been utilized in the construction of molecular libraries. scielo.br The oxindole ring in these spiro compounds is linked to another heterocyclic system through the spiro carbon at the C-3 position. arkat-usa.org

The transformation of indoline-2-thiones into 3,3-dimethyl-3H-spiro-indoline-2,2'-thiazole derivatives represents another derivatization approach. unibo.it This method involves the reaction of indoline-2-thiones with 1,2-diaza-1,3-dienes under mild conditions, leading to a regioselective cyclization. unibo.it

Prominent methods for the synthesis of 3,3-disubstituted 2-oxindoles also include the derivatization of other heterocycles as a key strategy. rsc.orgresearchgate.net

Variants of the Stolle Reaction

The Stolle reaction is a classical method for the synthesis of oxindoles, typically involving the cyclization of an α-haloacanilide in the presence of a strong Lewis acid catalyst. While effective, the harsh acidic conditions can limit its scope. Consequently, several variants have been developed to overcome these limitations.

Modern variations of the Stolle synthesis often employ milder conditions and more versatile catalysts. Although specific examples for the direct synthesis of this compound via Stolle variants are not extensively detailed in the provided context, the Stolle reaction and its modifications are recognized as a prominent method for accessing 3,3-disubstituted 2-oxindoles in general. rsc.org These variants are crucial for expanding the substrate scope and improving the functional group compatibility of this synthetic route.

Gassman Sulfonium (B1226848) Ylide Reaction

The Gassman indole synthesis, which can also be adapted for oxindole synthesis, is a powerful one-pot reaction that proceeds through a sulfonium ylide intermediate. wikipedia.orgsynarchive.com This methodology is noted for its generality and the availability of starting materials. lookchem.com

The reaction typically involves three main steps:

Oxidation of an aniline with tert-butyl hypochlorite (B82951) to form an N-chloroaniline. wikipedia.org

Addition of a keto-thioether at low temperatures to generate a sulfonium salt. wikipedia.org

Addition of a base, such as triethylamine, which deprotonates the sulfonium salt to form a sulfonium ylide. This ylide then undergoes a rapid scielo.brresearchgate.net-sigmatropic rearrangement to yield the oxindole product. wikipedia.org

A significant modification of the Gassman oxindole synthesis utilizes ethyl (methylsulfinyl)acetate and oxalyl chloride to activate the sulfoxide. lookchem.com This procedure is particularly advantageous for smaller-scale reactions and for anilines that are sensitive to electrophilic halogenation. lookchem.com This modified approach has been successfully applied to a range of anilines, including those with electron-donating groups that are problematic in the original Gassman protocol. lookchem.com

The Gassman procedure is a versatile tool for preparing a variety of oxindoles, and it is considered one of the more general methods in terms of scope and reproducibility. lookchem.com

Enantioselective Synthesis of Chiral 3-Substituted Oxindoles

Asymmetric Alkynylation of Isatins and Isatin-Derived Ketimines

The asymmetric addition of terminal alkynes to the C3-carbonyl of isatins is a highly effective and atom-economical method for the synthesis of chiral 3-alkynyl-3-hydroxy-2-oxindoles. researchgate.netacs.org These products are valuable intermediates in medicinal chemistry. Various catalytic systems have been developed to achieve high yields and enantioselectivities.

One successful approach employs a bifunctional guanidine/CuI catalyst system for the asymmetric alkynylation of isatins with terminal alkynes. beilstein-journals.org This method affords 3-alkynylated 3-hydroxyoxindoles with excellent enantioselectivities (up to 97% ee) and high yields (up to 99%). beilstein-journals.org The reaction demonstrates a broad substrate scope, tolerating various electronic properties and substitution patterns on both the isatin (B1672199) and the alkyne. beilstein-journals.org

Another strategy utilizes a Zn(OCOCF₃)₂/chiral bis(sulfonamide)-diamine (BSDA) catalyst system. researchgate.net This catalytic enantioselective alkynylation of isatins proceeds under mild conditions to provide the desired chiral 3-alkynyl-3-hydroxy-2-oxindoles in moderate to excellent yields (up to 96%) and with good to excellent enantioselectivities (up to 97% ee). researchgate.net

Silver(I)-catalyzed alkynylation of isatin derivatives has also been achieved using dimeric chiral quaternary ammonium (B1175870) salts derived from quinine (B1679958) as cationic inducers of enantioselectivity. researchgate.netacs.org This method furnishes chiral 3-alkynyl-3-hydroxy-2-oxindoles in good to high yields and with high to excellent enantiomeric excesses (up to 99% ee). researchgate.netacs.org

Furthermore, a common protocol for the enantioselective alkynylation of both isatins and isatin-derived ketimines has been developed using dimethylzinc (B1204448) (Me₂Zn) and a catalytic amount of a chiral perhydro-1,3-benzoxazine. rsc.org This reaction is broad in scope, accommodating both aryl- and alkyl-substituted terminal alkynes and various isatin derivatives, and provides access to chiral 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles with moderate to excellent enantioselectivity. rsc.org

The table below summarizes key findings for the asymmetric alkynylation of isatins.

| Catalyst System | Substrates | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Guanidine/CuI | Isatins, Terminal Alkynes | 3-Alkynyl-3-hydroxyoxindoles | Up to 99% | Up to 97% | beilstein-journals.org |

| Zn(OCOCF₃)₂/BSDA | Isatins, Terminal Alkynes | 3-Alkynyl-3-hydroxyoxindoles | Up to 96% | Up to 97% | researchgate.net |

| Ag(I)/Quinine-derived salt | Isatin derivatives, Terminal Alkynes | 3-Alkynyl-3-hydroxyoxindoles | Good to High | Up to 99% | researchgate.netacs.org |

| Me₂Zn/Chiral Perhydro-1,3-benzoxazine | Isatins/Ketimines, Terminal Alkynes | 3-Hydroxy/Amino-3-alkynyl-2-oxindoles | Good | Moderate to Excellent | rsc.org |

| Amidophosphine-urea/AgBF₄ | Isatins, Terminal Alkynes | 3-Alkynyl-3-hydroxyoxindoles | Good | Up to 99% | researchgate.net |

| CuI/Chiral Phosphine Ligand | Isatins, Terminal Alkynes | 3-Alkynyl-3-hydroxyoxindoles | Good to Excellent | Up to 94% | uevora.pt |

Dimethylzinc-Mediated Additions

The synthesis of optically active quaternary 3-amino oxindoles can be achieved through the zinc-mediated addition of methyl groups to chiral N-tert-butanesulfinyl ketimines. lookchem.com This method provides the desired products in high yields with good to excellent diastereoselectivities. lookchem.com The process is operationally simple and allows for the subsequent removal of the sulfinyl protecting group under mild conditions without causing racemization. lookchem.com

Research has shown that the amount of dimethylzinc used can influence the yield and diastereoselectivity of the reaction. While increasing the amount of dimethylzinc does not necessarily improve the outcome, satisfactory results are often obtained at room temperature. lookchem.com This methylation tolerates a variety of substituted ketimines, leading to the corresponding products in good yields and with excellent stereoselectivities. lookchem.com

| Reactant | Reagent | Conditions | Product | Yield (%) | Diastereomeric Ratio |

| N-tert-Butanesulfinyl ketimine | Dimethylzinc | Room Temperature | 3-Amino-3-methyloxindole | High | Good to Excellent |

This table summarizes the typical conditions and outcomes for dimethylzinc-mediated methylation of N-tert-butanesulfinyl ketimines.

Stereochemical Control: Si Face and Re Face Alkynylation

Stereochemical control is a critical aspect of asymmetric synthesis, and the concepts of Si and Re face attacks are fundamental to understanding the formation of chiral centers. In the context of 3,3-disubstituted indolin-2-ones, the facial selectivity of a nucleophilic attack on a planar, sp2-hybridized carbonyl group or imine determines the resulting stereochemistry. openstax.org The designation of Re and Si faces is based on the Cahn-Ingold-Prelog priority rules applied to the three substituents on the trigonal atom. openstax.org

In the synthesis of chiral molecules, catalysts are often employed to direct the attack to a specific face, thereby achieving high enantioselectivity. For instance, in organocatalytic reactions, a chiral catalyst can shield one face of the substrate, forcing the nucleophile to attack the other, more accessible face. unimi.itnih.govfrontiersin.org For example, the use of a bifunctional photo-organocatalyst with a tetraphenylporphyrin (B126558) unit grafted to a cinchona alkaloid-derived phase-transfer catalyst can facilitate the Si-face attack of singlet oxygen or hydroperoxide, as the Re-face is shielded by a bulky group like 1-adamantyl. nih.govfrontiersin.org

Similarly, in the alkynylation of N-tert-butanesulfinyl ketimines, the diastereoselectivity is controlled by the chiral sulfinyl group, which directs the addition of the alkynylzinc reagent to one of the prochiral faces of the ketimine carbon. lookchem.com This control allows for the synthesis of enantioenriched 3-amino-3-alkynyloxindoles. lookchem.com

| Catalyst System | Substrate | Nucleophile | Facial Attack | Product Configuration |

| Chiral Secondary Amine | α,β-Unsaturated Aldehyde | 3-Substituted Oxindole | Re-face attack on iminium | Spirooctahydroacridine-3,3'-oxindole |

| Chiral Phosphoric Acid | 2-Aryl-3-alkylsubstituted Indole | Aerobic Oxidation | Stereocontrolled hydroxylation | Enantioenriched 3-hydroxylated indole |

| Chiral Copper Complex | Iminium Ion | Terminal Alkyne | Controlled addition to imine | Optically active alkynylation product |

This table illustrates examples of stereochemical control in reactions involving indolin-2-one derivatives.

Synthesis of Specific Derivatives and Analogues

3-Alkylidene-2-Indolone Derivatives

The synthesis of 3-alkylidene-2-indolone derivatives has been a subject of significant interest due to their potential biological activities. mdpi.comdoaj.org A common synthetic route involves the reaction of substituted anilines with acyl chlorides and Meldrum's acid to form dicarbonyl compounds, which are then converted to diazo intermediates. mdpi.com These intermediates can then be transformed into the final 3-alkylidene-2-indolone derivatives. mdpi.com

Microwave-assisted synthesis in water using copper nitrate (B79036) catalysts has been reported as an environmentally friendly and efficient method for preparing 3-alkylidene-2-indolinone derivatives, offering rapid reaction times and good yields. benchchem.com

| Starting Materials | Key Intermediates | Final Product | Yield Range (%) |

| Substituted Anilines, Acyl Chlorides, Meldrum's Acid | Dicarbonyl Compounds, Diazo Intermediates | 3-Alkylidene-2-Indolone Derivatives | 62-84 |

This table outlines the general synthetic pathway and yield for 3-alkylidene-2-indolone derivatives.

Thiodifluorooxindole Derivatives via Decarboxylative Cyclization

A transition-metal-free decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid provides an efficient route to thiodifluoroindoleone derivatives. acs.orgacs.orgfigshare.com This strategy is notable for its use of stable and readily available substrates, mild reaction conditions, and the absence of transition-metal catalysts. acs.orgacs.org The reaction proceeds through a radical tandem process, leading to the formation of a C(sp3)–CF2 bond. acs.org This method has demonstrated good functional group tolerance. acs.orgacs.org

The proposed mechanism involves the formation of an aryl radical intermediate which undergoes intramolecular cyclization. acs.org Subsequent deprotonation of this intermediate yields the target thiodifluorooxindole derivative. acs.org

| Reactants | Reaction Type | Conditions | Product |

| N-Arylacrylamides, 2,2-Difluoro-2-(phenylthio)acetic Acid | Decarboxylative Cyclization | Transition-Metal-Free, Mild | Thiodifluorooxindole Derivatives |

This table summarizes the key features of the synthesis of thiodifluorooxindole derivatives.

Pyrazole (B372694) Ring Formation on 3H-Indole Systems

The synthesis of 3,3-dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles can be achieved from 3H-indole precursors. researchgate.net One method involves the reaction of 3H-indoles with a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride) to produce an aminomethylene malondialdehyde intermediate. researchgate.net This intermediate can then react with various aryl hydrazines to form a pyrazole ring on the 3H-indole system. researchgate.net

The reaction of 2-(3,3-dimethylindolin-2-ylidene)malonaldehyde with an aminopyrazole involves a nucleophilic attack from the aminopyrazole moiety on the electrophilic sites of the malonaldehyde derivative. researchgate.net This leads to a condensation reaction to form an imine intermediate, followed by the addition of the C-4 of the pyrazole to the remaining formyl group, resulting in the final pyrazole-substituted 3H-indole. researchgate.net

| Precursor | Reagents | Intermediate | Final Product |

| 3H-Indole | Vilsmeier Reagent, Aryl Hydrazine | Aminomethylene Malondialdehyde | 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indole |

This table outlines the synthetic route for forming a pyrazole ring on a 3H-indole system.

Spiro[indoline-3,2′-thiazolidine] Derivatives

Spiro[indoline-3,2′-thiazolidine] derivatives can be synthesized through a one-pot, three-component reaction. nih.gov This often involves the reaction of an isatin derivative, an amine, and thioglycolic acid. nih.gov For example, 5-methylindoline-2,3-dione can be reacted with mercaptoacetic acid in the presence of an aminobenzoic or aminobutanoic acid to form the spiro[indoline-3,2′-thiazolidine] core. nih.gov

Microwave-assisted synthesis has also been employed for the efficient production of these spiro compounds. nih.govinnovareacademics.in For instance, the cyclo-condensation of an N-(2-oxo-1,2-dihydro-3'H-indol-3-ylidene)pyridine-4-carbohydrazide with mercaptoacetic acid under microwave irradiation yields the spiro[indole-thiazolidine] derivative. innovareacademics.in These methods are often considered "green" due to the use of environmentally benign solvents or solvent-free conditions. nih.govinnovareacademics.in

| Isatin Derivative | Amine Component | Thiol Component | Catalyst/Condition | Product |

| 5-Methylindoline-2,3-dione | 4-(Aminomethyl)benzoic acid | Mercaptoacetic acid | - | Spiro[indoline-3,2′-thiazolidine] derivative |

| Isatin | Isoniazid | Mercaptoacetic acid | Glacial Acetic Acid, ZnCl2, Microwave | Spiro[indole-thiazolidine] derivative |

This table provides examples of synthetic routes to spiro[indoline-3,2′-thiazolidine] derivatives.

Hybrid Compounds with 1,3,4-Thiadiazole (B1197879) and Aziridine (B145994) Moieties

The indolin-2-one scaffold is a critical component in the synthesis of molecular hybrids, particularly with 1,3,4-thiadiazole and aziridine moieties. nih.govacs.org These hybrid molecules are of interest due to the combined biological activities of the individual scaffolds. A greener synthetic approach for creating Schiff bases of indolin-2-ones with these heterocycles has been developed, utilizing β-cyclodextrin-SO3H in water as a recyclable catalyst. nih.govacs.org This method is an advancement over conventional techniques that are often time-consuming and less environmentally friendly. nih.gov

The synthesis involves the coupling of substituted indoline-2,3-diones with 2-amino-5-mercapto-1,3,4-thiadiazole to form 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-ones. acs.org These intermediates can be further modified, for instance, through thioetherification. This subsequent reaction, catalyzed by bis(triphenylphosphine)palladium(II)dichloride, links a phenylthio group to the thiadiazole ring, yielding 3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-ones. nih.gov The synthesis of aziridine-containing hybrids also stems from the versatile indolin-2-one starting material. nih.govacs.org

A proposed mechanism for the β-cyclodextrin-SO3H catalyzed synthesis of 1,3,4-thiadiazole-linked indolin-2-one hybrids highlights the formation of a supramolecular inclusion complex, which facilitates the reaction. nih.govacs.org

2-(Indolin-2-yl)-1,3-tropolone Derivatives

The synthesis of 2-(indolin-2-yl)-1,3-tropolone derivatives represents another significant transformation involving the indolin-2-one framework, although it starts from 2,3,3-trimethylindolenine (B142774) precursors. The reaction of benzo[e(g)] derivatives of 2,3,3-trimethylindolenines with o-chloranil under acidic conditions leads to the formation of novel polychlorinated 2-(benzo[e(g)]indolin-2-yl)-1,3-tropolones. beilstein-journals.orgresearchgate.net This reaction is notable as it involves an o-quinone ring-expansion. beilstein-journals.org

Two primary methods have been established for this synthesis:

Method A: Refluxing in dioxane. beilstein-journals.orgresearchgate.net

Method B: Heating at 40–50 °C in acetic acid. beilstein-journals.orgresearchgate.net

The reaction proceeds through a multi-step mechanism that includes an initial aldol condensation, followed by an intramolecular cyclization and subsequent thermal isomerization. beilstein-journals.org The process yields various chlorinated tropolone (B20159) derivatives, such as 2-(benzo[e(g)]indolin-2-yl)-5,6,7-trichloro-1,3-tropolones and 2-(benzo[e(g)]indolin-2-yl)-4,5,6,7-tetrachloro-1,3-tropolones. beilstein-journals.orgresearchgate.net The structure of these complex molecules has been confirmed through techniques like X-ray diffraction analysis. beilstein-journals.orgresearchgate.net

Reaction Mechanisms Investigations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and designing new transformations.

Plausible Mechanisms for Alkylation/Cyclization

The formation of 3,3-disubstituted oxindoles from N-arylacrylamides often proceeds through a radical cascade mechanism. In one such metal-free method, an initiator like PhI(OAc)2 generates an acetoxy radical upon heating. thieme-connect.com This radical abstracts a hydrogen atom from an alkane (e.g., cyclohexane) to produce an alkyl radical. thieme-connect.com The alkyl radical then adds to the N-arylacrylamide, creating a radical intermediate which undergoes intramolecular cyclization with the N-phenyl ring. thieme-connect.com Subsequent oxidation and deprotonation yield the final alkylated oxindole product. thieme-connect.com

Similarly, manganese(III) acetate-mediated oxidative cyclization of N,2-disubstituted N-aryl-3-oxobutanamides also follows a radical pathway. nii.ac.jp The proposed mechanism involves the formation of an Mn(III)-enolate complex, which then generates a radical intermediate that cyclizes onto the aryl ring. nii.ac.jp

Visible-light-driven palladium-catalyzed and N-heterocyclic carbene (NHC)-catalyzed radical cascade cyclizations of N-arylacrylamides with various alkyl sources have also been explored, each with its own proposed mechanistic pathway involving radical intermediates. beilstein-journals.org

Radical Trapping Experiments

To confirm the involvement of radical intermediates in these alkylation/cyclization reactions, radical trapping experiments are often conducted. When a radical inhibitor such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) or 1,1-diphenylethylene (B42955) is added to the reaction mixture, the formation of the desired oxindole product is typically suppressed or completely inhibited. acs.orgmdpi.com For example, in the transition-metal-free decarboxylative cyclization of N-arylacrylamides, the addition of TEMPO resulted in no formation of the target product, strongly indicating a radical-mediated process. acs.org Similar results have been observed in Mn(III)-based oxidative radical reactions, where the use of 1,1-diphenylethene as a radical trap led to the isolation of a trapped product, confirming the radical nature of the reaction. nii.ac.jp These experiments are a cornerstone in elucidating the proposed mechanistic pathways. rsc.orgsemanticscholar.org

Aldol Condensation and Intramolecular Cyclization Pathways

The formation of 2-(indolin-2-yl)-1,3-tropolone derivatives involves a key aldol condensation step. The reaction between a 2,3,3-trimethylindolenine and o-chloranil initially forms a 6-(2-hetarylmethylene)-6-hydroxy-2,4-cyclohexadien-1-one intermediate via aldol condensation. beilstein-journals.org This intermediate is then proposed to undergo an intramolecular cyclization to form a norcaradiene derivative. beilstein-journals.org

Molecules containing two carbonyl groups, such as 1,4- or 1,5-diketones, can undergo intramolecular aldol reactions to form five- or six-membered rings, respectively. pressbooks.publibretexts.org This process, also known as aldol cyclization, is favored over intermolecular reactions due to the proximity of the reacting groups. libretexts.org The mechanism involves the formation of an enolate which then attacks the other carbonyl group within the same molecule. iitk.ac.inmasterorganicchemistry.com The reaction is reversible, which generally leads to the formation of the most thermodynamically stable ring, with five- and six-membered rings being highly preferred due to minimal ring strain. libretexts.org

Thermal Isomerization Processes

Following the intramolecular cyclization in the synthesis of 2-(indolin-2-yl)-1,3-tropolones, the resulting norcaradiene derivative undergoes thermal isomerization to yield a 2,3-dihydrotropolone. beilstein-journals.org This dihydrotropolone can then be converted to the final aromatic tropolone product through dehydrochlorination or oxidation. beilstein-journals.orgnih.gov

Thermal isomerization is also a critical process for photochromic molecules like spiropyrans, which can be related to the indoline (B122111) core. The conversion between the closed spiropyran (SP) form and the open merocyanine (B1260669) (MC) form is often thermally driven. researchgate.net The rate of this thermal relaxation (isomerization) from the MC form back to the more stable SP form is dependent on factors such as the molecular structure and the solvent polarity. researchgate.netdcu.ie For instance, subtle structural changes, like the presence or absence of a methylene (B1212753) spacer, can significantly impact the activation energy and entropy of activation for this thermal process. researchgate.net Studies on 3-benzylidene oxindoles have also shown that they can undergo E/Z isomerization, driven by factors such as UV light, solvents, or changes in pH. nih.gov

Biological Activities and Pharmacological Research

Anticancer and Cytotoxic Activities

General Broad-Spectrum Activity

Derivatives of the indolin-2-one core structure have shown considerable cytotoxic effects across a variety of human cancer cell lines. The versatility of this chemical scaffold allows for structural modifications that can lead to compounds with potent and broad-spectrum anticancer properties. Research has consistently demonstrated that these compounds can inhibit cell proliferation and induce cell death in a range of tumor types, highlighting their potential as lead structures for the development of new cancer therapies. For instance, various substituted 2-indolinones have been synthesized and evaluated for their ability to inhibit tumor cell growth, with some exhibiting significant activity against diverse cancer cell lines.

Targeting Specific Cancer Cell Lines (e.g., Ewing's Sarcoma, Leukemia, Breast Cancer, Colon Cancer, Skin Cancer, Lung Cancer)

The therapeutic potential of 3,3-dimethylindolin-2-one derivatives has been investigated against several specific types of cancer, revealing promising activity and selectivity in some cases.

Ewing's Sarcoma: Ewing's sarcoma is an aggressive bone and soft tissue cancer primarily affecting children and young adults, driven in most cases by the EWS-FLI1 fusion protein. Small molecules that disrupt the function of EWS-FLI1 are therefore of significant therapeutic interest. oncotarget.com One such small molecule, YK-4-279, an analog of this compound, has been shown to inhibit the function of EWS-FLI1 and induce apoptosis in Ewing's sarcoma cells. nih.gov Structure-activity relationship (SAR) studies on YK-4-279 analogs have identified compounds with potent growth inhibition of Ewing's sarcoma cell lines, such as TC32 and TC71. acs.org These studies have demonstrated a correlation between the inhibition of EWS-FLI1 transcriptional activity and the cytotoxic effects observed in these cells. acs.org

Leukemia: The antiproliferative effects of substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones have been evaluated against leukemia cell lines. One of the most active compounds was found to cause a block in cell cycle progression at the G2/M phase and induce apoptosis in HL-60 leukemia cells. researchgate.net Additionally, other novel pyrroloquinoxaline derivatives have demonstrated interesting cytotoxic potential against several human leukemia cell lines, including HL60, K562, and U937 cells. mdpi.com

Breast Cancer: Several studies have highlighted the efficacy of indolin-2-one derivatives against breast cancer cells. For example, certain 3-substituted derivatives of 2-indolinone have been screened for their cytotoxicity against the MCF-7 human breast adenocarcinoma cell line, with some compounds showing significant inhibitory activity. nih.gov Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones have also been investigated in MCF-7 cells, where they were found to inhibit cellular proliferation, increase levels of p53 and its transcriptional targets, interfere with cell cycle progression, and activate apoptosis. nih.govresearchgate.net Furthermore, a novel compound with a 3-hydrazonoindolin-2-one scaffold has demonstrated marked cytotoxic activity on human breast cancer cell lines through the induction of intrinsic apoptosis. mdpi.com

Colon Cancer: The cytotoxic activities of 3-substituted derivatives of 2-indolinone have also been assessed against the HT-29 human colon adenocarcinoma cell line. nih.gov Some of these derivatives, particularly 3-benzylidene indole-2-one compounds, displayed notable activity. nih.gov Further research into new 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones has shown selectivity against colon tumor cells, with the most potent agent mediating its antiproliferative effect through cell cycle arrest at the G2/M phase and induction of apoptosis in HT-29 cells. nih.gov A curcumin analogue, (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH), has also shown potent cytotoxic activity against HT29 and SW620 colon cancer cell lines. mdpi.com

Skin Cancer (Melanoma): Research into the anticancer activity of novel thiosemicarbazide derivatives has included testing against the G-361 melanoma cell line. Some of these compounds were found to be cytotoxic to melanoma cells while showing no toxicity to normal fibroblasts within the tested concentration range. nih.gov

Lung Cancer: Indole-based compounds have been explored for their potential in treating lung cancer. nih.govumass.edu For instance, certain 2,3-dimethylindoles have exhibited promising activity against lung carcinoma cell lines. researchgate.netresearchgate.net Novel 1-(3-dimethyl-aminopropyl)indolin-2-one derivatives have also been synthesized and tested for their antiproliferative activity against lung adenocarcinoma (A549) cells, with some compounds proving to be more potent than the established drug sunitinib. nih.gov Additionally, new pyrazole (B372694) derivatives have been evaluated for their cytotoxic activity against the A549 human lung cancer cell line, with one compound showing effectiveness in inhibiting cell growth. nih.gov

| Compound Class | Cancer Type | Cell Line(s) | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| YK-4-279 analogs | Ewing's Sarcoma | TC32, TC71 | GI50 = 0.26 ± 0.1 μM (for compound 9u) | acs.org |

| E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones | Leukemia | HL-60 | Induces G2/M arrest and apoptosis | researchgate.net |

| 3-Substituted-indolin-2-ones | Breast Cancer | MCF-7 | IC50 < 10 µM for some derivatives | nih.gov |

| 3-Hydrazonoindolin-2-one scaffold | Breast Cancer | MCF-7 | IC50 of 1.15 µM | mdpi.com |

| 3-Substituted-indolin-2-ones | Colon Cancer | HT-29 | IC50 < 10 µM for some derivatives | nih.gov |

| (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH) | Colon Cancer | HT29, SW620 | IC50 = 9.80 ± 0.55 µg/mL (HT29), 7.50 ± 1.19 µg/mL (SW620) | mdpi.com |

| Thiosemicarbazide derivatives | Skin Cancer (Melanoma) | G-361 | Cytotoxic at concentrations of 10-250 μM | nih.gov |

| 2,3-dimethylindoles | Lung Cancer | Calu1, H460 | IC50 values of 2.5 nM to 3.2 nM for some compounds | researchgate.netresearchgate.net |

| 1-(3-dimethyl-aminopropyl)indolin-2-one derivatives | Lung Cancer (NSCLC) | A549 | IC50 of 1.10–1.47 µM for the most potent compound | nih.gov |

Mechanisms of Action

The anticancer effects of this compound derivatives are attributed to their ability to interfere with various cellular processes that are critical for cancer cell survival and proliferation. Key mechanisms include the disruption of protein-protein interactions and the inhibition of essential enzymes like kinases.

A significant mechanism of action for certain this compound analogs is the disruption of critical protein-protein interactions that drive oncogenesis. In Ewing's sarcoma, the EWS-FLI1 fusion protein acts as an aberrant transcription factor. oncotarget.com The small molecule YK-4-279 has been identified as an inhibitor of EWS-FLI1 function. nih.gov It is believed to act by disrupting the interaction between EWS-FLI1 and other proteins necessary for its transcriptional activity. This disruption leads to a decrease in the expression of EWS-FLI1 target genes, ultimately resulting in G2-M cell cycle arrest and apoptosis in Ewing's sarcoma cells. nih.gov

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature of many cancers. The indolin-2-one scaffold is a key component of several approved tyrosine kinase inhibitors.

Akt Kinase: The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. nih.gov Constitutive activation of this pathway is common in cancer. Some 3-substituted indolin-2-one derivatives have been shown to inhibit the phosphorylation of the oncoprotein kinase Akt in cancer cells. For instance, certain pyrroloquinoxaline derivatives, which can be considered structurally related to the broader class of indole-based compounds, have been reported as inhibitors of Protein Kinase B (Akt). mdpi.com ATP-competitive Akt inhibitors can lead to hyperphosphorylation of Akt while inhibiting its downstream targets, ultimately leading to the inhibition of cancer cell growth. researchgate.net

c-KIT Kinase Domain: The c-KIT receptor tyrosine kinase is involved in various cellular processes, and its mutation or overexpression is implicated in several cancers, including gastrointestinal stromal tumors (GIST). mdpi.com Indolin-2-one derivatives have been identified as potent inhibitors of the c-KIT kinase. researchgate.net These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways. nih.gov The inhibition of c-KIT can lead to the suppression of tumor cell proliferation and the induction of apoptosis. mdpi.com

Neuroprotection Studies

Beyond their anticancer properties, some indole-based compounds have shown potential as neuroprotective agents. Oxidative stress is a key factor in the pathology of many neurodegenerative diseases. mdpi.com Studies have investigated the antioxidant capacity of benzofuran-2-one derivatives, which share some structural similarities with indolin-2-ones, in cellular models of neurodegeneration. mdpi.com These compounds have demonstrated the ability to reduce intracellular reactive oxygen species (ROS) levels and protect neuronal cells from oxidative stress-induced death. mdpi.com Furthermore, certain 3-substituted Indolin-2-one derivatives have been identified as isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a therapeutic target for Alzheimer's disease. One such inhibitor exhibited neuroprotective activity in vitro and was able to alleviate spatial memory impairment in an in vivo model. researchgate.net

Anti-Inflammatory Activities

Chronic inflammation is a hallmark of many diseases, and the arachidonic acid cascade is a key pathway in the inflammatory process. Derivatives of this compound have shown promise as anti-inflammatory agents by targeting key enzymes in this cascade.

A promising strategy for developing anti-inflammatory drugs is the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). This approach can simultaneously reduce the production of pro-inflammatory leukotrienes and increase the levels of anti-inflammatory epoxyeicosatrienoic acids. Indoline-based compounds have been identified as effective dual inhibitors of 5-LOX and sEH. Through rational drug design and extensive in vitro testing, analogues of an initial indoline (B122111) lead compound have yielded potent dual inhibitors with significant anti-inflammatory efficacy in preclinical models.

The arachidonic acid cascade is a complex metabolic pathway that produces a wide range of bioactive lipid mediators, including prostaglandins, leukotrienes, and thromboxanes, which are critical in the inflammatory response. By dually inhibiting 5-LOX and sEH, indoline-based compounds can effectively modulate this cascade. The inhibition of 5-LOX curtails the production of pro-inflammatory leukotrienes, while the inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids. This balanced modulation of eicosanoid levels represents a sophisticated approach to controlling inflammation.

Antimicrobial Activities

The indolin-2-one core is a privileged scaffold in medicinal chemistry and has been incorporated into various compounds with a broad spectrum of biological activities, including antimicrobial effects. Numerous derivatives of indolin-2-one have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The versatility of the indolin-2-one structure allows for modifications that can enhance its antimicrobial potency and spectrum, making it a valuable starting point for the development of new antimicrobial agents.

Antiviral Activities (e.g., Anti-HIV-1 Replication)

The therapeutic potential of this compound derivatives has been explored in the context of viral infections, particularly against the Human Immunodeficiency Virus Type-1 (HIV-1). A series of novel 3-oxindole-2-carboxylates were synthesized and evaluated for their ability to inhibit HIV-1 infection. nih.gov

Among these, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f ) was identified as the most potent inhibitor, with a half-maximal inhibitory concentration (IC50) of 0.4578 μM and a high selectivity index of 111.37. nih.gov Further investigation into the mechanism of action revealed that these 3-oxindole derivatives specifically target and inhibit the Tat-mediated viral transcription on the HIV-1 LTR promoter, a crucial step in the viral replication cycle. nih.gov This mode of action is distinct from other antiretroviral mechanisms like reverse transcription or integration inhibition. nih.gov

Antitubercular Activity

Derivatives of the indolinone scaffold have emerged as promising candidates in the search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis. A series of 1,2,3-trisubstituted indolizines were screened for their in vitro activity against both susceptible (H37Rv) and multidrug-resistant (MDR) strains of M. tuberculosis. nih.govnih.gov

Several of these compounds were found to be active against the H37Rv strain, with minimum inhibitory concentration (MIC) values ranging from 4 to 32 µg/mL. nih.govnih.gov Notably, indolizines with an ethyl ester group at a specific position also demonstrated activity against MDR-MTB strains, with MICs between 16 and 64 µg/mL. nih.govnih.gov In a separate study, three out of seventeen synthesized indolizine derivatives exhibited anti-TB properties against both H37Rv and MDR strains of Mycobacterium tuberculosis. mdpi.com

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1,2,3-trisubstituted indolizines (2b–2d, 3a–3d, 4a–4c) | M. tuberculosis H37Rv | 4–32 µg/mL | nih.govnih.gov |

| Indolizines with ethyl ester group (4a–4c) | MDR M. tuberculosis | 16–64 µg/mL | nih.govnih.gov |

| Indolizine derivatives (2d, 2e, 4) | M. tuberculosis H37Rv and MDR strains | Not specified | mdpi.com |

Anti-Parasitic Activity (e.g., Echinococcus multilocularis)

Research has also been directed towards the anti-parasitic effects of compounds related to the indolinone structure, particularly against Echinococcus multilocularis, the causative agent of alveolar echinococcosis. Studies have investigated the efficacy of dithiocarbamate derivatives against E. multilocularis metacestode vesicles in vitro. nih.gov

From a screening of 51 dithiocarbamates, five compounds demonstrated activity. nih.gov Structure-activity relationship analyses indicated that a S-2-hydroxy-5-nitro benzyl moiety was crucial for this anti-echinococcal effect. nih.gov One compound, Schl-33.652 , showed a particularly low IC50 value of 4.3 ± 1 µM against metacestode vesicles, marking it for further investigation. nih.gov Additionally, other research has identified ascofuranone and its derivatives as potent anthelmintic agents against E. multilocularis, functioning as dual inhibitors of fumarate and oxygen respiration by targeting mitochondrial complexes II and III. researchgate.net

Antioxidant Properties and Role in Oxidative Stress

The antioxidant potential of indole (B1671886) derivatives substituted at the C-3 position has been a subject of scientific inquiry. nih.gov A study involving fifteen such derivatives utilized various in vitro assays to assess their antioxidant capabilities. nih.gov

A derivative featuring a pyrrolidinedithiocarbamate moiety was identified as the most potent radical scavenger and reducer of Fe³⁺ to Fe²⁺. nih.gov The antioxidant mechanism is suggested to involve hydrogen and electron transfer. Key structural features for this activity include the stabilization of the indolyl radical and the presence of an unsubstituted indole nitrogen atom. nih.gov

Furthermore, these derivatives were studied for their interaction with human red blood cells (RBCs) under oxidative stress. nih.gov At sublytic concentrations, a majority of the tested compounds demonstrated significant cytoprotective activity against oxidative hemolysis induced by AAPH (2,2′-azobis(2-methylpropionamidine) dihydrochloride). nih.gov This protective effect is largely attributed to their interactions with the components of the RBC membrane. nih.gov

Platelet Aggregation Inhibition

The indolin-2-one scaffold is a core structure in compounds investigated for their anti-inflammatory and antiplatelet effects. The mechanism of action often involves the inhibition of key enzymes and receptors that are crucial for platelet activation and aggregation. Research into derivatives of this structure has highlighted its potential in modulating platelet responses to various physiological agonists.

Platelet aggregation is a complex process initiated by agonists such as adenosine diphosphate (ADP), collagen, and thrombin. Each agonist triggers distinct signaling pathways that culminate in platelet activation. ADP binds to P2Y1 and P2Y12 receptors on the platelet surface, leading to shape change and aggregation nih.gov. Collagen exposure activates platelets through glycoprotein VI, a pathway that involves the production of thromboxane A2 (TXA2) via the cyclooxygenase-1 (COX-1) enzyme nih.gov. Thrombin is a potent activator that cleaves protease-activated receptors on platelets.

While specific studies on this compound are not detailed, research on the broader class of oxindole (B195798) derivatives shows significant inhibitory activity, particularly against the COX enzyme pathway nih.govresearchgate.net. Inhibition of COX-1 blocks the synthesis of TXA2, a critical mediator that amplifies the aggregation signals initiated by agonists like collagen and thrombin nih.gov. Therefore, oxindole derivatives that inhibit COX-1 are expected to effectively reduce platelet aggregation induced by these agonists. The stability of platelet aggregates can vary depending on the initiating agonist and the type of antiplatelet therapy used nih.gov. Pathways not inhibited by specific therapies can allow for persistent platelet aggregation, underscoring the importance of targeting central mediators like TXA2 nih.gov.

The P2Y12 receptor and the COX-1 enzyme are validated and crucial targets for antiplatelet therapies jppres.comresearchgate.net. The P2Y12 receptor, specific to platelets, is the target for widely used drugs and is essential for sustaining the platelet aggregation response to ADP nih.govjppres.com.

Molecular docking studies on novel oxindole derivatives have demonstrated their potential to bind effectively to the COX-1 enzyme nih.gov. Certain ketoxime ester derivatives of oxindole showed high binding affinity, forming hydrogen bonds with key amino acid residues such as Arg120 at the entrance of the main hydrophobic channel of COX-1 nih.gov. This interaction is critical as it can block the natural substrate, arachidonic acid, from accessing the enzyme's active site nih.gov. Furthermore, some derivatives formed pi-pi interactions with Tyr385, a residue crucial for the enzyme's catalytic activity, and additional hydrophobic interactions within the active site, justifying their potent inhibitory effects nih.gov. While the P2Y12 receptor is a primary target for inhibiting ADP-induced aggregation, current research has more strongly linked the oxindole scaffold to the inhibition of the COX-1 pathway.

Progesterone Receptor Antagonism

The progesterone receptor (PR) is a member of the steroid nuclear receptor superfamily and a key target in reproductive medicine and oncology rndsystems.com. Derivatives of the 3,3-disubstituted oxindole core structure have been synthesized and identified as novel, non-steroidal progesterone receptor antagonists nih.gov. These compounds have potential applications in contraception and the treatment of hormone-dependent conditions such as uterine fibroids and endometriosis nih.gov.

A series of 3,3-disubstituted-5-aryloxindoles were evaluated for their PR antagonist activity in T47D cell-based assays and competitive binding studies nih.gov. Structure-activity relationship (SAR) studies revealed that the nature of the substituents at the 3-position of the oxindole ring is critical for activity. Research indicated that small alkyl and spiroalkyl groups at this position are required to achieve better PR antagonist activity nih.gov. Similarly, another series of 3-aryl indoles were developed as potent and highly selective PR antagonists, demonstrating oral efficacy in animal models of progesterone antagonism nih.gov. These findings highlight the versatility of the indolin-2-one scaffold in the design of selective nuclear hormone receptor modulators.

CNS Disease Applications

The indolin-2-one chemical framework is a privileged scaffold in medicinal chemistry, giving rise to derivatives with significant activity in the central nervous system (CNS) google.comsolubilityofthings.com. Compounds based on this structure have been developed and investigated for a wide range of neurological and psychiatric disorders.

Derivatives of indolin-2-one have been specifically developed for the treatment of schizophrenia, addressing both the positive symptoms (such as psychosis, hallucinations) and negative symptoms (such as apathy and social withdrawal) of the disorder google.comgoogle.com. The antipsychotic drug Ziprasidone, which contains an oxindole nucleus, functions primarily by blocking dopamine D2 receptors nih.gov.

Newer research has explored other mechanisms. Certain indolin-2-one derivatives have been synthesized as ligands for other dopamine receptor subtypes, such as D4, with some compounds showing remarkable affinity and selectivity for this receptor ingentaconnect.com. The therapeutic potential of these compounds is often evaluated in preclinical behavioral models. For instance, the ability of these derivatives to reverse hyperlocomotion induced by an NMDA receptor antagonist is considered predictive of antipsychotic efficacy google.comgoogle.com. This suggests that the indolin-2-one scaffold can be modified to target various neurotransmitter systems implicated in the pathophysiology of schizophrenia, including the dopaminergic and glutamatergic pathways frontiersin.org.

The application of indolin-2-one derivatives extends to the treatment of substance abuse and addiction google.comgoogle.com. The neurobiological circuits underlying addiction heavily involve the brain's dopamine system, which is a primary target of many CNS-active drugs. Given that various indolin-2-one derivatives are designed to modulate dopamine receptors (D2, D3, D4), they hold therapeutic potential for disorders of reward and motivation, including drug and alcohol addiction google.comingentaconnect.com. The development of ligands with specific affinities for different dopamine receptor subtypes allows for the fine-tuning of pharmacological effects, which may help in managing cravings and withdrawal symptoms associated with substance use disorders.

Mood and Bipolar Disorders, Depression